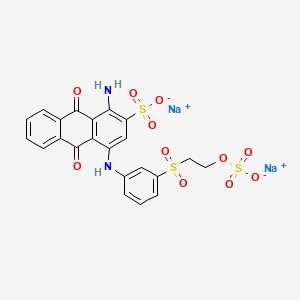![molecular formula C9H17Cl2N5O3 B7804143 (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride](/img/structure/B7804143.png)
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride” is known as (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride. This compound is a co-factor for nitric oxide synthase and is essential for the conversion of phenylalanine to tyrosine. It also plays a crucial role in the production of the hormone epinephrine and the monoamine neurotransmitters serotonin, dopamine, and norepinephrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride typically involves the reduction of biopterin. The reaction conditions often include the use of reducing agents such as sodium borohydride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to biopterin.
Reduction: It can be reduced from biopterin.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include biopterin (from oxidation) and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Aplicaciones Científicas De Investigación
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a co-factor in various enzymatic reactions.
Biology: It plays a role in the biosynthesis of neurotransmitters and hormones.
Medicine: It is used in the treatment of conditions such as phenylketonuria and is being researched for its potential in treating other metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a research reagent.
Mecanismo De Acción
The mechanism of action of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves its role as a co-factor for nitric oxide synthase. It facilitates the conversion of phenylalanine to tyrosine and the production of neurotransmitters such as serotonin, dopamine, and norepinephrine. The molecular targets include enzymes like phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .
Comparación Con Compuestos Similares
Similar Compounds
Biopterin: The oxidized form of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride.
Sapropterin: Another form of tetrahydrobiopterin used in medical treatments.
Uniqueness
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride is unique due to its specific role as a co-factor in the biosynthesis of neurotransmitters and its involvement in nitric oxide production. Its ability to facilitate multiple enzymatic reactions makes it a valuable compound in both research and therapeutic applications .
Propiedades
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(6-amino-9H-purin-9-yl)-2-{[({[(3-{[2-({2-[(9E)-hexadec-9-enoylsulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}-3-hydroxy-2,2-dimethylpropoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl)oxy]methyl}-4-hydroxyoxolan-3-yl]oxy}phosphonic acid](/img/structure/B7804070.png)











